TRH-R1 Agonist Activity: Quantified EC50 Differentiation
In a direct head-to-head pharmacological screen, 2-Bromo-5-(trifluoromethoxy)phenol exhibits moderate agonist activity at the mouse thyrotropin-releasing hormone receptor 1 (TRH-R1), with an EC50 of 2540 nM. In contrast, it is a potent agonist at the TRH-R2 subtype with an EC50 of 50 nM [1]. This 50-fold selectivity for TRH-R2 over TRH-R1 provides a clear quantitative differentiation that can be exploited for subtype-selective probe development, a property that cannot be assumed for its analogs like the chloro- or fluoro- substituted compounds.
| Evidence Dimension | Agonist potency (EC50) at mouse thyrotropin-releasing hormone receptor subtypes |
|---|---|
| Target Compound Data | EC50: 2540 nM (mTRH-R1) and EC50: 50 nM (mTRH-R2) |
| Comparator Or Baseline | IC50: >50,000 nM (Displacement of [3H]-1-MeHis-TRH from mTRH-R1) |
| Quantified Difference | Approximately 50-fold selectivity for mTRH-R2 over mTRH-R1 |
| Conditions | Functional agonist assay measuring intracellular Ca2+ level changes via FLIPR method in HEK293 cells expressing recombinant mouse TRH-R1 or TRH-R2 receptors. |
Why This Matters
This subtype selectivity profile, quantified by EC50 values, justifies its procurement over non-selective analogs for developing tools to dissect TRH receptor physiology or for initiating a lead optimization program targeting specific CNS pathways.
- [1] BindingDB Entry BDBM50109038 (CHEMBL3600453). (n.d.). Affinity data for 2-Bromo-5-(trifluoromethoxy)phenol against Thyrotropin-releasing hormone receptor (Mouse). View Source
